Product packaging for Ethinyl estradiol sulfate(Cat. No.:CAS No. 109945-72-4)

Ethinyl estradiol sulfate

Cat. No.: B1216422
CAS No.: 109945-72-4
M. Wt: 376.5 g/mol
InChI Key: WLGIWVFFGMPRLM-WYGKVCCSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethinyl estradiol sulfate (EE sulfate) is a significant sulfuric acid ester metabolite of the synthetic estrogen ethinyl estradiol (EE) . In pharmacokinetic studies, circulating levels of EE sulfate are substantially higher than the parent compound following oral administration of ethinyl estradiol, suggesting it may act as a circulating reservoir, though its conversion back to the active form via steroid sulfatase is a subject of ongoing research . This compound is therefore a critical reference standard in metabolic and pharmacokinetic studies of oral contraceptives and other pharmaceuticals containing ethinyl estradiol . Beyond its role as a metabolite, recent preclinical investigations have revealed a novel and promising research application for EE sulfate. Studies in rodent and swine models of severe hemorrhage and combined traumatic brain injury with hemorrhagic shock have demonstrated that EE sulfate can rapidly improve cardiovascular function and significantly increase survival rates without the need for fluid resuscitation . The proposed mechanism of action involves engagement with estrogen receptors, leading to rapid nongenomic signaling that improves cardiac performance, reduces apoptosis, and dampens pro-inflammatory responses . This exciting line of research positions EE sulfate as a valuable compound for exploring therapeutic interventions in trauma and critical care. Researchers can utilize this high-purity compound to investigate metabolic pathways, quantify exposure in biological samples, and elucidate novel mechanisms of action in various disease models. This product is intended for research use only and is not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H24O5S B1216422 Ethinyl estradiol sulfate CAS No. 109945-72-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

109945-72-4

Molecular Formula

C20H24O5S

Molecular Weight

376.5 g/mol

IUPAC Name

[(8R,9S,13S,14S)-17-ethynyl-17-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate

InChI

InChI=1S/C20H24O5S/c1-3-20(21)11-9-18-17-6-4-13-12-14(25-26(22,23)24)5-7-15(13)16(17)8-10-19(18,20)2/h1,5,7,12,16-18,21H,4,6,8-11H2,2H3,(H,22,23,24)/t16-,17-,18+,19+,20?/m1/s1

InChI Key

WLGIWVFFGMPRLM-WYGKVCCSSA-N

SMILES

CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)OS(=O)(=O)O

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2(C#C)O)CCC4=C3C=CC(=C4)OS(=O)(=O)O

Canonical SMILES

CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)OS(=O)(=O)O

Synonyms

ethinyl estradiol sulfate
ethinylestradiol-3-sulfate
ethynylestradiol sulphate
ethynylestradiol-3-sulfate

Origin of Product

United States

Chemical Synthesis and Advanced Derivatization Methodologies

Investigations into Novel Synthetic Routes for Ethinyl Estradiol (B170435) Sulfate (B86663)

The generation of ethinyl estradiol sulfate and its derivatives for research and potential therapeutic applications relies on a variety of synthetic strategies. These methods are designed to achieve high purity, regioselectivity, and the desired physicochemical properties. Key areas of investigation include esterification using anhydrides, direct activation of carboxylic acids for prodrug synthesis, and controlling the specific site of sulfation.

Anhydride-Based Esterification Approaches

Anhydride-based esterification is a common strategy for creating ester prodrugs of steroidal compounds like ethinyl estradiol. This approach involves the reaction of the hydroxyl group of ethinyl estradiol with an anhydride (B1165640), leading to the formation of an ester linkage. These methods can be adapted to introduce a variety of functional groups, thereby modifying the parent molecule's properties.

One notable example involves the reaction of ethinyl estradiol with maleic anhydride. In a typical procedure, ethinyl estradiol is treated with maleic anhydride in the presence of a strong base such as sodium hexamethyldisilylamide (NaHMDS) in an aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78°C). google.com The reaction proceeds through a nucleophilic attack of the hydroxyl oxygen of ethinyl estradiol on one of the carbonyl carbons of the anhydride. Subsequent workup, which may include acidification with an acid like hydrochloric acid (HCl), can lead to the formation of the desired ester. A similar approach can be utilized with other anhydrides to generate a library of ester derivatives.

Table 1: Representative Anhydride-Based Esterification Reaction

Reactant 1Reactant 2Catalyst/BaseSolventTemperatureProduct Type
Ethinyl EstradiolMaleic AnhydrideNaHMDSTHF-78°CFumaric acid ethinyl estradiol ester

Data derived from patent literature describing the synthesis of estradiol prodrugs, applicable to ethinyl estradiol. google.com

Direct Carboxylic Acid Activation in Prodrug Synthesis

Direct activation of carboxylic acids provides another versatile route for the synthesis of ethinyl estradiol esters. This method is particularly useful for creating prodrugs with enhanced properties. The process generally involves activating the carboxylic acid to make it more susceptible to nucleophilic attack by the hydroxyl group of ethinyl estradiol.

For instance, pyruvic acid and lactic acid derivatives of ethinyl estradiol have been synthesized using this approach. In one synthetic sequence, ethinyl estradiol is reacted with an activated form of a carboxylic acid. Coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) are often employed to facilitate the esterification between ethinyl estradiol and a protected amino acid, like Boc-serine or Boc-proline. google.com The protective group (e.g., Boc) is subsequently removed under acidic conditions (e.g., HCl in dioxane) to yield the final amino acid ester derivative. google.com

Another example is the synthesis of the acetyl lactic acid ester derivative of ethinyl estradiol, which is achieved by reacting ethinyl estradiol directly with acetyl lactic acid. google.com

Table 2: Examples of Direct Carboxylic Acid Activation for Ethinyl Estradiol Prodrugs

Carboxylic AcidCoupling/Activating AgentDeprotection StepProduct
Boc-prolineDCCHCl/dioxaneProlinate ethinyl estradiol ester
Boc-serineDCCHCl/dioxaneSerine ethinyl estradiol ester
Acetyl lactic acidNot applicableNot applicableAcetyl lactic acid ethinyl estradiol ester

Data compiled from patent literature on ethinyl estradiol derivatives. google.com

Regioselective Sulfation Mechanisms

The biological activity and metabolic fate of ethinyl estradiol are significantly influenced by the position of sulfate conjugation. The primary site of sulfation is the hydroxyl group at the C3 position of the steroid nucleus. This regioselectivity is predominantly governed by specific sulfotransferase (SULT) enzymes in the body.

In humans, SULT1E1 is the high-affinity isoform responsible for the 3-O-sulfation of ethinyl estradiol. optibrium.com The enzymatic process involves the transfer of a sulfonate group from a donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the 3-hydroxyl group of ethinyl estradiol. optibrium.com While SULT1E1 shows a high affinity for this reaction, other isoforms like SULT1A1 and SULT2A1 can also sulfate ethinyl estradiol, although they may exhibit different regioselectivity or catalytic efficiency. nih.govdrugbank.comnih.gov

Interestingly, studies have shown that the regioselectivity of sulfation can be modulated by other molecules. For example, the presence of celecoxib (B62257) can cause a switch in the sulfation of ethinyl estradiol by SULT2A1, from the preferred 3-O-position to the 17β-O-position. nih.gov This modulation is believed to occur through heterotropic mechanisms, where celecoxib binds to a site on the enzyme separate from the substrate binding site, altering the enzyme's conformation and, consequently, its regioselectivity. nih.gov Understanding these enzymatic mechanisms is crucial for predicting the metabolic profile of ethinyl estradiol and for designing synthetic strategies to achieve specific sulfation patterns.

Synthesis of Labeled this compound for Mechanistic Research

Isotopically labeled compounds are invaluable tools for elucidating metabolic pathways, reaction mechanisms, and for quantitative analysis in biological matrices. The synthesis of labeled this compound and its precursors allows researchers to trace the molecule's journey and transformation in vitro and in vivo.

Deuterium (B1214612) (²H or D) and Carbon-13 (¹³C) are common stable isotopes used for labeling ethinyl estradiol. medchemexpress.commedchemexpress.com For example, deuterium-labeled ethinyl estradiol (ethinyl estradiol-d4) is available, where deuterium atoms replace hydrogen atoms at specific positions in the molecule. medchemexpress.com Similarly, ¹³C-labeled versions, such as ethinyl estradiol-¹³C₂, have been synthesized. medchemexpress.com These stable isotope-labeled standards are particularly useful in mass spectrometry-based studies, as they can be distinguished from their unlabeled counterparts by their higher mass, serving as ideal internal standards for accurate quantification. researchgate.net

The synthesis of these labeled compounds often involves using labeled starting materials or reagents in the established synthetic routes for ethinyl estradiol. Once the labeled ethinyl estradiol is obtained, it can then be sulfated, typically at the 3-position, to produce labeled this compound. medchemexpress.eu

Furthermore, radiolabeling with isotopes like Fluorine-18 (¹⁸F) is employed to create tracers for Positron Emission Tomography (PET) imaging. The synthesis of ¹⁸F-labeled estradiol derivatives has been reported, and similar strategies could be applied to ethinyl estradiol. mdpi.com For instance, a common approach is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," to attach a fluorine-containing prosthetic group to the ethynyl (B1212043) functional group of ethinyl estradiol. medchemexpress.commedchemexpress.commdpi.com

Table 3: Examples of Labeled Ethinyl Estradiol Derivatives

IsotopeLabeled CompoundApplication
Deuterium (D)Ethinyl Estradiol-d4Mass spectrometry internal standard
Carbon-13 (¹³C)Ethinyl Estradiol-¹³C₂Mass spectrometry internal standard, metabolic tracer
Fluorine-18 (¹⁸F)¹⁸F-labeled Estradiol DerivativesPET imaging of estrogen receptors

Information sourced from chemical supplier data and research articles. medchemexpress.commedchemexpress.commdpi.com

Development of this compound Analogs and Prodrugs for Research Probes

The development of analogs and prodrugs of this compound is a key area of research aimed at creating tools to probe estrogen receptor function and to potentially improve therapeutic profiles. These modifications can alter the compound's solubility, stability, and pharmacokinetic properties.

Prodrug strategies often involve esterification of the hydroxyl groups of ethinyl estradiol to create derivatives that are converted to the active form in the body. nih.gov A variety of ester prodrugs have been synthesized, including those derived from dicarboxylic acids and amino acids. google.com For example, reacting ethinyl estradiol with Boc-protected amino acids like aspartic acid, followed by deprotection, yields amino acid-ethinyl estradiol conjugates. google.com These modifications can enhance water solubility and potentially target specific transport mechanisms.

Another class of analogs includes sulfamate (B1201201) derivatives. researchgate.net The incorporation of a sulfamate group (-OSO₂NH₂) at the 3-hydroxyl position of the steroid nucleus can generate prodrugs with enhanced oral bioavailability and altered metabolic stability. researchgate.net

Furthermore, analogs of this compound where the sulfate group is replaced by other functionalities can be synthesized to explore structure-activity relationships. For example, ethinylestradiol sulfonate (EES), which is the C3 isopropylsulfonate ester of ethinyl estradiol, has been developed as a long-acting oral estrogen. wikipedia.org

Table 4: Selected Analogs and Prodrugs of Ethinyl Estradiol

Analog/Prodrug TypeModificationExamplePurpose
Amino Acid EsterEsterification at C3-OHAspartic acid ethinyl estradiol esterResearch probe, potential for improved delivery
SulfamateSulfamoylation at C3-OHEthinyl estradiol 3-sulfamateResearch probe, potential for improved oral activity
Sulfonate EsterSulfonylation at C3-OHEthinylestradiol 3-isopropylsulfonate (EES)Long-acting estrogen analog

Compiled from scientific literature and patent information. google.comresearchgate.netwikipedia.org

High-Purity Synthesis Methods for Ethinyl Estradiol Precursors

The quality and purity of the final this compound product are critically dependent on the purity of its precursor, ethinyl estradiol. Therefore, the development of high-purity synthesis methods for ethinyl estradiol is of significant importance.

A patented method describes a high-purity synthesis of ethinyl estradiol starting from estrone (B1671321) and potassium acetylide. google.com This process involves two main steps:

The preparation of potassium acetylide by reacting potassium hydroxide (B78521) powder with acetylene (B1199291) gas. google.com

The reaction of the prepared potassium acetylide with estrone in a suitable solvent system, such as tetrahydrofuran (THF), to yield high-purity ethinyl estradiol. google.com

This method is reported to be efficient, with a fast reaction speed and high yield, producing ethinyl estradiol that meets European Pharmacopoeia standards. google.com The process avoids the use of expensive reagents and allows for good control over the formation of epimers. google.com

Another approach to obtaining high-purity ethinyl estradiol involves purification techniques such as crystallization and sublimation. Low-temperature gradient sublimation has been shown to produce high-quality, solvent-free crystals of ethinyl estradiol. acs.org Such purification methods are crucial for removing impurities that could interfere with subsequent sulfation reactions or compromise the quality of the final product. The availability of high-purity ethinyl estradiol is also essential for the synthesis of reference standards for analytical purposes, including the characterization of impurities and degradation products. researchgate.netvenkatasailifesciences.com

Environmental Occurrence, Fate, and Transformation of Ethinyl Estradiol Sulfate

Detection and Quantification of Ethinyl Estradiol (B170435) Sulfate (B86663) in Environmental Compartments

The presence of ethinyl estradiol and its conjugates in the environment is primarily a result of human excretion, which enters wastewater treatment plants (WWTPs). nih.gov While WWTPs can remove a portion of these compounds, significant amounts can still be discharged into receiving waters. nih.gov

Ethinyl estradiol and its sulfate conjugate are frequently detected in both wastewater and surface waters, though concentrations can vary widely depending on the location and level of wastewater treatment.

Wastewater: In raw sewage, median concentrations of total ethinyl estradiol (including conjugates) have been reported around 9.5 ng/L. europa.eu Following treatment, concentrations in WWTP effluents are lower, with one study reporting a median concentration of 0.5 ng/L for total ethinyl estradiol, of which the conjugated forms contributed significantly. europa.eu Another study found that while advanced treatment like reverse osmosis can remove over 95% of these hormones, secondary treatment may only remove around 70%. nih.gov One analysis of WWTP effluent detected ethinyl estradiol at a concentration of 0.2 ng/L. researchgate.net

Surface Water: Concentrations of ethinyl estradiol in surface waters are generally lower than in wastewater effluents due to dilution and degradation processes. nih.gov Reported concentrations in surface water have ranged from below the detection limit to as high as 30.8 ng/L. mst.dk However, most detections are typically below 1 ng/L. europa.eumst.dk For instance, one study detected ethinyl estradiol in only one of three samples from the Colorado River and the Sacramento River Delta, at a concentration of 0.067 ng/L. nih.gov Another analysis of 19 surface water samples found only one detectable level at 1.4 ng/L. nih.gov In a broader study in Washington State, ethinyl estradiol was detected in 66 out of 266 samples from lakes and streams, with a maximum concentration of 4 ng/L. nih.gov The detection limits for analytical methods are crucial, with some techniques achieving limits as low as 0.05 ng/L in surface water and 0.1 ng/L in wastewater effluent. nih.gov

Interactive Data Table: Reported Concentrations of Ethinyl Estradiol in Aquatic Environments

EnvironmentConcentration Range (ng/L)Median/Specific Concentration (ng/L)Notes
Raw Sewage-9.5 (total EE2)Includes conjugated forms. europa.eu
WWTP Effluent<0.053 - 620.5 (total EE2)Conjugates are a significant portion. europa.eumst.dk
WWTP Effluent-0.2- researchgate.net
Surface Water<0.053 - 30.8Generally < 1- europa.eumst.dk
Surface Water-0.067Colorado River/Sacramento River Delta. nih.gov
Surface Water-1.4Single detection in 19 samples. nih.gov
Lakes and Streams-Max: 4Detected in 66 of 266 samples. nih.gov

Ethinyl estradiol and its conjugates can also be found in soil and sediment, often as a result of the application of biosolids from wastewater treatment or direct discharge of contaminated water. These compounds can accumulate in sediments due to their hydrophobic nature. dergipark.org.tr

Studies have shown that ethinyl estradiol can be detected in river sediments, indicating that these matrices can act as a sink for these contaminants. dergipark.org.tr The analysis of steroids in marine sediments has also been a subject of research, highlighting the potential for these compounds to persist in various environmental compartments. dergipark.org.tr Analytical methods, such as those developed by the U.S. Environmental Protection Agency, provide procedures for the extraction and quantification of steroids, including ethinyl estradiol, from soil, sediment, and biosolids. epa.gov

Degradation and Biotransformation Pathways in Natural and Engineered Systems

The persistence of ethinyl estradiol sulfate in the environment is influenced by various degradation and transformation processes, including photolysis and biodegradation.

Photodegradation, or photolysis, is a significant pathway for the breakdown of ethinyl estradiol in the environment, particularly in sunlit surface waters. This process can occur directly, where the molecule absorbs light and is transformed, or indirectly, mediated by other substances in the water. mdpi.com

Kinetics: The rate of photolytic degradation is often described by pseudo-first-order kinetics. nih.govnih.gov The half-life of ethinyl estradiol due to direct photolysis can vary significantly. One study reported a half-life of 22.8 hours in purified water, which was reduced to 17.1 hours with the addition of sea salt and increased temperature. nih.gov Another study found that the half-life for direct photodegradation was 46 hours. nih.gov The presence of substances like humic and fulvic acids, commonly found in natural waters, can accelerate photodegradation. nih.govumassd.edu For instance, in the presence of fulvic acids, the half-life of ethinyl estradiol was shown to decrease to 2.1 hours. nih.gov The pH of the water also plays a role, with higher pH values (6.0-8.0) generally favoring photodegradation. nih.govumassd.edu

Products: The photolytic degradation of ethinyl estradiol can lead to the formation of various transformation products. Studies have identified monohydroxy, dihydroxy, and dehydrogenated derivatives with the steroidal structure still intact as major products of simple photodegradation. nih.gov

Interactive Data Table: Photodegradation Half-life of Ethinyl Estradiol

ConditionHalf-life (hours)Reference
Purified Water22.8 nih.gov
Purified Water with Sea Salt and Increased Temperature17.1 nih.gov
Direct Photodegradation46 nih.gov
In the presence of Fulvic Acids2.1 nih.gov

Microorganisms play a crucial role in the breakdown of ethinyl estradiol and its sulfate conjugate in both natural and engineered systems.

Under aerobic conditions, various microorganisms can transform ethinyl estradiol. The initial and often rate-limiting step in the biodegradation of this compound is the cleavage of the sulfate group by sulfatase enzymes, releasing the parent ethinyl estradiol. core.ac.uk

Once deconjugated, ethinyl estradiol can be further metabolized. Effective degradation is often achieved under aerobic conditions. core.ac.uk Some bacteria, such as Sphingobacterium sp. JCR5, have been shown to use ethinyl estradiol as a sole source of carbon and energy, degrading 87% of it within 10 days. core.ac.uk Other bacteria, like Rhodococcus zopfii, can completely remove high concentrations of ethinyl estradiol within 24 hours. core.ac.uk The degradation process can involve the oxidation of the ethinyl estradiol molecule. frontiersin.org However, the ethinyl group at the C17 position makes the molecule more resistant to microbial degradation compared to its natural counterpart, 17β-estradiol. researchgate.netnih.gov

The efficiency of aerobic biotransformation can be influenced by various factors. For example, higher rates of nitrification have been linked to higher removal efficiency of estrogenic compounds. core.ac.uk The interplay between heterotrophic bacteria and ammonia-oxidizing bacteria is also considered important for achieving high elimination rates. core.ac.uk

Biodegradation and Microbial Transformation Processes

Sorption and Mobility Characteristics in Environmental Media

The sorption and mobility of this compound are governed by the properties of its hydrolysis product, EE2. Following enzymatic desulfation, the resulting EE2 molecule exhibits strong sorption behavior and relatively low mobility in most environmental media.

17α-ethinylestradiol (EE2) demonstrates a high affinity for adsorbing to solid environmental matrices, including soil, sediment, and the activated sludge found in wastewater treatment plants. frontiersin.orgnih.gov This strong sorption tendency is a key process controlling its concentration in the aqueous phase. tuiasi.ro

The primary factor influencing the extent of adsorption is the organic carbon content of the solid medium; higher organic carbon levels lead to greater sorption. tuiasi.roscispace.com The process is generally rapid, with studies showing that equilibrium between the dissolved and sorbed phases can be reached within a few hours. frontiersin.org The high sorption potential is reflected in its soil organic carbon-water (B12546825) partitioning coefficient (Koc), with log Koc values typically reported in the range of 3 to 4, indicating low mobility. nih.gov Research on activated sludge has reported a distribution coefficient (Kd) for EE2 of 584 L/kg, confirming its strong partitioning to sludge solids. nih.gov While sorption effectively removes EE2 from the water column, it also creates a reservoir of the contaminant in soils and sediments, where it can persist. tuiasi.ro

Table 2: Sorption Coefficients for Ethinyl Estradiol (EE2)

Parameter Value Medium Reference
Log Koc 3 - 4 Landfill material and sandy soil nih.gov
Kd 584 L/kg Activated sludge nih.gov

Due to its strong adsorption to soil and sediment particles, the potential for EE2 to leach into groundwater is generally considered low. scispace.comnih.gov The high Koc values indicate that it will be largely retained in the upper soil layers, particularly those rich in organic matter. nih.govmdpi.com

However, transport to groundwater is not impossible and can occur under specific conditions. mdpi.com In soils with low organic carbon content, such as sandy soils, the adsorption capacity is reduced, increasing the risk of leaching. scispace.comnih.gov Furthermore, the presence of preferential flow paths, such as macropores, cracks in clay soils, or root channels, can allow contaminated water to bypass the soil matrix and travel more rapidly to deeper layers and potentially reach groundwater. scispace.com One column experiment estimated that it could take approximately 40 years for EE2 to leach through a one-meter column of landfill material or sandy soil, highlighting its slow mobility but also confirming that transport is possible over long timescales. nih.gov Therefore, while widespread groundwater contamination is not expected, localized impacts are a possibility, particularly from long-term sources such as landfills or fields repeatedly receiving biosolids or manure. mdpi.comacs.org

Advanced Analytical Methodologies for Ethinyl Estradiol Sulfate Research

Chromatographic Techniques for Trace Analysis

Chromatographic methods are fundamental in the separation and quantification of ethinyl estradiol (B170435) sulfate (B86663) from intricate sample matrices. The coupling of high-resolution separation techniques with sensitive detection systems allows for the attainment of extremely low detection limits.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the gold standard for the trace analysis of ethinyl estradiol and its conjugates like the sulfate form. The inherent selectivity and sensitivity of this technique allow for quantification at picogram-per-milliliter (pg/mL) levels. nih.govlcms.cz Ultra-High Performance Liquid Chromatography (UHPLC or UPLC) systems, utilizing columns with smaller particle sizes, offer enhanced resolution, faster analysis times, and improved sensitivity compared to conventional HPLC. waters.comnih.gov

A significant challenge in the analysis of ethinyl estradiol is its poor ionization efficiency in common electrospray ionization (ESI) sources. To overcome this, a derivatization step is frequently employed. The most common approach involves reacting the phenolic hydroxyl group of ethinyl estradiol with dansyl chloride. nih.govthermofisher.comfishersci.comnih.gov This introduces a tertiary amine group into the molecule, which is readily protonated, leading to a dramatic increase in signal intensity in positive ion ESI-MS. nih.govnih.gov The collision-induced dissociation of the protonated dansylated derivative (m/z 530) typically yields a highly specific product ion at m/z 171, corresponding to the dansyl moiety, which is used for selected reaction monitoring (SRM) for highly specific quantification. nih.gov

Sample preparation is critical for achieving low detection limits and minimizing matrix effects. Solid-phase extraction (SPE) is a widely used technique for the extraction and pre-concentration of ethinyl estradiol from biological fluids like plasma. waters.comthermofisher.comfishersci.com Various sorbents, including mixed-mode cation exchange cartridges, have proven effective in cleaning up complex samples prior to LC-MS/MS analysis. thermofisher.comfishersci.com

The combination of optimized SPE, derivatization, and UPLC-MS/MS has enabled the development of ultra-sensitive assays with lower limits of quantitation (LLOQ) reaching as low as 1 pg/mL in human plasma. waters.comchromatographyonline.com These methods exhibit excellent linearity, accuracy, and precision over a wide concentration range, making them indispensable for pharmacokinetic and bioequivalence studies. nih.govnih.gov

TechniqueSample MatrixSample PreparationDerivatization AgentLLOQLinear RangeReference
LC-MS/MSHuman PlasmaLiquid-Liquid Extraction & DerivatizationDansyl Chloride2.5 pg/mL2.5-500 pg/mL nih.gov
UPLC-MS/MS (Xevo TQ-S)PlasmaSolid-Phase Extraction (Oasis MCX)Dansyl Chloride1 pg/mL1-200 pg/mL waters.com
LC-MS/MS (TSQ Altis)Human PlasmaSolid-Phase Extraction (SOLA SCX)Dansyl Chloride5 pg/mL5-200 pg/mL thermofisher.com
LC-MS/MSRhesus Monkey PlasmaNot SpecifiedDansyl Chloride5 pg/mL0.005-20 ng/mL nih.gov
LC-MS/MSHuman PlasmaLiquid-Liquid ExtractionDansyl Chloride4.00 pg/mL4.00-500 pg/mL nih.gov

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of estrogens, including ethinyl estradiol and its transformation products. mdpi.comcore.ac.uk Due to the low volatility and thermal instability of these compounds, a derivatization step is essential prior to GC analysis. researchgate.net Silylation is the most common derivatization approach, where active hydrogens (in hydroxyl and ethynyl (B1212043) groups) are replaced with trimethylsilyl (B98337) (TMS) groups. researchgate.netresearchgate.net Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. researchgate.net

The derivatization process can sometimes be complex, with the potential for the formation of multiple derivative products, which can complicate quantification. researchgate.net However, with careful optimization of reaction conditions (e.g., solvent, temperature, and time), it is possible to generate a single, stable derivative for reliable analysis. researchgate.net GC-MS methods have been successfully developed for the quantification of ethinyl estradiol in various matrices, including contraceptive formulations and even in hair samples of treated cattle, demonstrating its versatility. mdpi.comnih.gov The technique is particularly valuable for identifying and quantifying metabolites and environmental degradation products of ethinyl estradiol. mdpi.comresearchgate.net

TechniqueAnalyteSample MatrixDerivatizationKey FindingReference
GC-MSEthinyl Estradiol & DrospirenoneContraceptive FormulationsNone (Direct Injection)Successful simultaneous quantification with LOD of 0.25 µg/mL for EE. mdpi.com
GC-MS/MS17α-ethinylestradiolCattle HairNot specifiedDeveloped for detection and quantification in hair. nih.gov
GC-MSEstrogenic ChemicalsWater SamplesSilylating agents (TMS)Quantitation limits of 5 to 10 ng/L in 1000-mL water samples. researchgate.net
GC-MSEstrone (B1671321) & 17α-ethinylestradiolWaterBSTFA + TMCS in pyridineOptimized derivatization to prevent multiple products and conversion. researchgate.net

Capillary electrophoresis (CE) represents a family of high-resolution separation techniques performed in narrow-bore capillaries. wikipedia.org It offers several advantages over traditional liquid chromatography, including extremely high separation efficiency, short analysis times, and minimal sample and reagent consumption. analyticaltoxicology.commdpi.com In its most common form, capillary zone electrophoresis (CZE), charged analytes migrate at different velocities in an electric field, allowing for their separation. analyticaltoxicology.comusp.org

While less commonly reported for ethinyl estradiol sulfate specifically compared to LC-MS, CE has been widely applied to the analysis of a vast range of pharmaceutical compounds. analyticaltoxicology.com The technique is well-suited for the separation of charged molecules like sulfates. The inherent charge of the this compound conjugate would allow for direct separation by CZE without the need for derivatization. For detection, CE can be coupled with various detectors, including UV-Vis spectrophotometry or, for higher sensitivity and specificity, mass spectrometry (CE-MS). wikipedia.orgusp.org The high efficiency of CE could be particularly useful in resolving this compound from other closely related metabolites and endogenous interferences in complex samples.

Spectroscopic and Electrochemical Characterization in Research

Beyond separation and quantification, spectroscopic and electrochemical methods are vital for the definitive structural elucidation and detection of ethinyl estradiol and its derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous structural determination of organic molecules. hyphadiscovery.comcore.ac.uk For a compound like ethinyl estradiol, various one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are used to assign all proton and carbon signals and to establish the connectivity of the entire steroid skeleton. hyphadiscovery.comnih.gov

Advanced NMR techniques, such as the measurement of residual dipolar couplings (RDCs), have been used to provide detailed conformational analysis of the ethinyl estradiol molecule in solution. nih.gov This level of detailed structural information is crucial for understanding its interaction with biological targets. NMR data for ethinyl estradiol is available in public databases, serving as a reference for researchers. drugbank.comnih.gov

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of ethinyl estradiol exhibits characteristic absorption bands corresponding to its hydroxyl (-OH), alkyne (C≡C-H), and aromatic (C=C) groups, which can be used to confirm its identity. chemicalbook.comresearchgate.netresearchgate.net

Electrochemical methods offer a sensitive, rapid, and cost-effective alternative for the detection and quantification of electroactive compounds like ethinyl estradiol. abechem.comelectrochemsci.org The phenolic hydroxyl group in the A-ring of the ethinyl estradiol molecule is susceptible to electrochemical oxidation. abechem.com Techniques such as cyclic voltammetry, differential pulse voltammetry, and square wave voltammetry are commonly employed to study its electrochemical behavior and for analytical purposes. electrochemsci.orgresearchgate.netunifesp.br

Research in this area has focused on the development of novel electrode materials to enhance the sensitivity and selectivity of detection. Modified electrodes, such as boron-doped diamond electrodes or carbon-based electrodes modified with nanomaterials like graphene, have been shown to significantly improve the voltammetric response to ethinyl estradiol. researchgate.netunifesp.brnih.gov These advanced sensors have achieved low detection limits, enabling the determination of ethinyl estradiol in environmental water samples and pharmaceutical formulations without extensive sample pre-treatment. unifesp.brnih.gov The oxidation process is typically irreversible and controlled by adsorption of the analyte onto the electrode surface. electrochemsci.orgunifesp.br

TechniqueElectrodeMatrixDetection LimitLinear RangeReference
Square Wave VoltammetryBoron-Doped Diamond (BDD)Natural Water2.4 x 10⁻⁷ to 7.5 x 10⁻⁷ mol L⁻¹7.9 x 10⁻⁷ to 5.2 x 10⁻⁶ mol L⁻¹ unifesp.br
Differential Pulse VoltammetryCarbon Black Glassy CarbonPharmaceuticals0.13 x 10⁻⁶ mol L⁻¹0.25 x 10⁻⁶ to 3.0 x 10⁻⁶ mol L⁻¹ researchgate.net
Square Wave VoltammetryModified Screen-Printed ElectrodeRiver Water, Serum, Urine2.6 nmol L⁻¹10 nmol L⁻¹ to 2.5 µmol L⁻¹ nih.gov
Cyclic VoltammetryCarbon-based Screen-PrintedWaterNot specifiedLinear relationship observed electrochemsci.org

Optimized Sample Preparation and Extraction Protocols for Complex Environmental Matrices

Effective sample preparation is a critical prerequisite for the accurate quantification of this compound in environmental samples such as wastewater and surface water. The primary goals are to isolate the analyte from the complex matrix, concentrate it to detectable levels, and remove interfering substances that could compromise the analytical results. The choice of extraction technique is dictated by the physicochemical properties of this compound, the nature of the sample matrix, and the desired sensitivity of the analytical method.

Solid-Phase Extraction (SPE) and Microextraction Techniques

Solid-phase extraction (SPE) is a widely adopted technique for the extraction and preconcentration of this compound and other estrogen conjugates from aqueous samples. rsc.orgnih.gov The selection of the appropriate sorbent material is crucial for achieving high recovery rates. Polymeric reversed-phase sorbents, such as Oasis HLB (Hydrophilic-Lipophilic Balanced), are frequently employed due to their high capacity and ability to retain a broad range of compounds, including polar conjugates like sulfates. nih.govrsc.org

For the simultaneous analysis of free steroids and their sulfate conjugates, specialized SPE cartridges like Styre Screen® HLB have been utilized. These cartridges contain a highly retentive hydrophilic and lipophilic sorbent that can effectively retain both the parent compounds and their more polar sulfated metabolites. unitedchem.comunitedchem.com The optimization of SPE protocols involves careful consideration of sample pH, loading flow rate, wash solutions, and elution solvents to maximize the recovery of this compound while minimizing the co-extraction of interfering substances. For instance, in the analysis of various estrogens and their conjugates, satisfactory recovery of over 75% was achieved following the optimization of SPE factors. rsc.org

Microextraction techniques, such as dispersive liquid-liquid microextraction (DLLME), offer an alternative to traditional SPE, characterized by low solvent consumption, simplicity, and high enrichment factors. researchgate.netrsc.orgnih.govresearchgate.net In DLLME, a small volume of an extraction solvent is dispersed into the aqueous sample, facilitating rapid mass transfer of the analyte into the organic phase. While specific applications for this compound are less documented, the technique has shown promise for the extraction of other estrogens from environmental water samples. researchgate.netrsc.orgnih.govresearchgate.net

Table 1: Optimized Solid-Phase Extraction (SPE) Parameters for Estrogen Sulfates in Environmental Water Samples

ParameterOptimized ConditionRationaleReference
SPE SorbentOasis HLB, Styre Screen® HLBProvides high recovery for both free estrogens and their polar sulfate conjugates due to its hydrophilic-lipophilic balanced properties. nih.govrsc.orgunitedchem.comunitedchem.com
Sample pHAdjusted to neutral or slightly acidicOptimizes the retention of sulfated estrogens on reversed-phase sorbents. frontiersin.org
Wash SolutionAqueous solution with a low percentage of organic solvent (e.g., 5-10% methanol)Removes polar interferences without eluting the target analyte. unitedchem.com
Elution SolventMethanol (B129727) or a mixture of methanol and acetonitrileEffectively desorbs the retained this compound from the SPE sorbent. unitedchem.com

Liquid-Liquid Extraction (LLE) Methodologies

Liquid-liquid extraction (LLE) is a classical sample preparation technique that can be adapted for the extraction of this compound from aqueous matrices. The efficiency of LLE is primarily dependent on the partitioning of the analyte between the aqueous sample and an immiscible organic solvent. Due to the increased polarity imparted by the sulfate group, the choice of the organic solvent is critical for achieving good extraction recovery.

Optimization of LLE protocols for polar compounds like this compound often involves adjusting the pH of the aqueous sample to suppress the ionization of the analyte, thereby increasing its affinity for the organic phase. Furthermore, the addition of salt to the aqueous phase, known as "salting out," can enhance the partitioning of the analyte into the organic solvent by decreasing its solubility in the aqueous phase. While specific LLE methods for this compound are not extensively detailed in the readily available literature, the general principles of LLE for polar organic molecules are applicable. The selection of an appropriate solvent system and the optimization of extraction conditions are key to developing a robust and efficient LLE method.

Challenges of Endogenous Interferences and Matrix Effects

The analysis of this compound in complex environmental matrices is often hampered by the presence of endogenous and exogenous substances that can interfere with the analytical measurement. longdom.orgchromatographyonline.comeijppr.com These interferences can lead to a phenomenon known as the matrix effect, where the ionization of the target analyte in the mass spectrometer's source is either suppressed or enhanced by co-eluting compounds. longdom.orgchromatographyonline.comeijppr.com This can result in inaccurate quantification and reduced method sensitivity.

In wastewater and surface water samples, a myriad of organic and inorganic compounds can contribute to matrix effects, including humic acids, fulvic acids, and other natural organic matter. Furthermore, the presence of other structurally similar steroid sulfates can pose a significant challenge in terms of chromatographic separation and selective detection. Isotopic labeling of the target analyte is a powerful tool to compensate for matrix effects and to aid in the identification of metabolites and adducts by distinguishing them from endogenous interferences. nih.govresearchgate.net

Thorough sample cleanup is paramount to minimize matrix effects. This can be achieved through multi-step SPE protocols that employ different sorbents to selectively remove different classes of interfering compounds. Additionally, optimizing the chromatographic conditions to achieve baseline separation of this compound from co-eluting matrix components is a crucial strategy for mitigating ion suppression or enhancement.

Method Validation, Sensitivity, and Quality Assurance in Environmental Analysis

To ensure the reliability and defensibility of analytical data, methods for the determination of this compound in environmental samples must undergo rigorous validation. redalyc.orgunesp.brmst.dkbepls.comjocpr.comhumanjournals.comsemanticscholar.org Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose and involves the evaluation of several key performance characteristics.

Key method validation parameters include:

Linearity and Range: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. bepls.comjocpr.comnih.gov

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by spike-recovery experiments in representative matrices. bepls.comjocpr.comnih.gov

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is typically expressed as the relative standard deviation (RSD). bepls.comjocpr.comnih.gov

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. redalyc.orgunesp.br

Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. redalyc.orgunesp.brnih.gov

Specificity/Selectivity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. rsc.org

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

The sensitivity of analytical methods for this compound is of utmost importance due to its low environmental concentrations. Modern analytical instrumentation, such as liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), provides the necessary sensitivity to detect and quantify this compound at the nanogram-per-liter (ng/L) level or even lower. rsc.orgrsc.orgnih.gov

Quality assurance (QA) and quality control (QC) are integral components of the analytical workflow. fishersci.com This includes the analysis of procedural blanks to monitor for contamination, the use of certified reference materials (if available), and the analysis of quality control samples at different concentration levels to monitor the ongoing performance of the method. nih.gov The implementation of a robust QA/QC program ensures the generation of high-quality, reliable, and legally defensible data in environmental monitoring and research studies.

Table 2: Typical Method Validation and Quality Control Parameters for the Analysis of this compound

ParameterTypical Acceptance CriteriaPurposeReference
Linearity (Coefficient of Determination, r²)≥ 0.99Ensures a proportional relationship between instrument response and analyte concentration. bepls.comnih.gov
Accuracy (Recovery)Typically 70-120%Assesses the agreement between the measured and true concentration. rsc.orgnih.govresearchgate.net
Precision (Relative Standard Deviation, RSD)≤ 15-20%Measures the repeatability and reproducibility of the method. rsc.orgnih.govnih.gov
Limit of Quantification (LOQ)ng/L to pg/L rangeDefines the lowest concentration that can be reliably quantified. rsc.orgrsc.orgredalyc.orgunesp.brnih.govnih.gov
Quality Control (QC) SamplesWithin ± 15-20% of the nominal valueMonitors the ongoing performance and validity of the analytical method. nih.govfishersci.com

Biochemical and Molecular Interactions of Ethinyl Estradiol Sulfate Excluding Clinical Outcomes

Enzymatic Hydrolysis and Desulfation Mechanisms in vitro

The biotransformation of ethinyl estradiol (B170435) sulfate (B86663) (EE-S) is significantly influenced by enzymatic activities that regulate its conversion to the more biologically active parent compound, ethinyl estradiol (EE). This process is primarily governed by the interplay of sulfatases, which hydrolyze the sulfate conjugate, and sulfotransferases, which catalyze its formation.

Characterization of Sulfatase (STS) Activity and Substrate Specificity

Steroid sulfatase (STS), also known as arylsulfatase C, is a key enzyme responsible for the hydrolysis of steroid sulfates, thereby reactivating them. In vitro studies have demonstrated that STS can hydrolyze ethinyl estradiol sulfate to ethinyl estradiol. The enzyme exhibits specificity for sulfate esters located at the 3-position of the steroid molecule. The presence of the 17α-ethynyl group on the estradiol structure is compatible with STS activity, allowing for the cleavage of the sulfate group. frontiersin.org

However, the efficiency of this conversion for this compound is reportedly lower when compared to the hydrolysis of natural estrogen sulfates. This suggests that the synthetic modification at the C17 position of the steroid nucleus, while not preventing the reaction, may influence the enzyme's recognition and processing of the substrate. STS activity has been identified in various tissues and cell lines, including liver and placental tissues, as well as in hormone-dependent cancer cell lines such as MCF-7 breast cancer cells. mdpi.com The hydrolysis of EE-S by STS is a critical step, as it releases the active ethinyl estradiol, which can then interact with estrogen receptors. researchgate.net

Role of Specific Human and Non-Human Sulfotransferases (e.g., SULT1E1, SULT1A3)

Sulfotransferases (SULTs) are a family of phase II metabolizing enzymes that catalyze the sulfation of various substrates, including estrogens, using 3'-phosphoadenosine 5'-phosphosulfate (PAPS) as a sulfate donor. nih.gov This conjugation generally leads to inactivation and increased water solubility, facilitating excretion. For ethinyl estradiol, sulfation is a major metabolic pathway. nih.govcapes.gov.br

In vitro studies using cDNA-expressed human cytosolic sulfotransferases have identified specific isoforms responsible for the 3-O-sulfation of ethinyl estradiol. Notably, SULT1E1 and SULT1A3 have been identified as low Km isoforms, indicating high affinity for ethinyl estradiol. nih.govcapes.gov.br In contrast, other isoforms like SULT1A1 and SULT2A1 exhibit a much lower affinity for this substrate. nih.govcapes.gov.br The kinetic parameters from these studies highlight the primary role of SULT1E1 in the sulfation of ethinyl estradiol at clinically relevant concentrations. nih.gov

Table 1: In Vitro Sulfation Kinetics of Ethinyl Estradiol by Human SULT Isoforms

Sulfotransferase Isoform Michaelis-Menten Constant (Km) Notes
SULT1E1 6.7 nM Identified as a low Km (high-affinity) isoform. nih.govcapes.gov.br
SULT1A3 18.9 nM Identified as a low Km (high-affinity) isoform. nih.govcapes.gov.br
SULT1A1 ≥ 230 nM Considered a high Km (low-affinity) process. nih.govcapes.gov.br

This table summarizes the Michaelis-Menten constants (Km) for the sulfation of ethinyl estradiol by different human sulfotransferase (SULT) isoforms as determined in in vitro studies with cDNA-expressed enzymes.

Receptor Binding Studies and Affinities (non-human cell lines, in vitro)

While sulfation is generally considered a deactivation pathway that prevents receptor binding, some studies have explored the direct interaction of this compound with estrogen receptors.

Estrogen Receptor Alpha (ERα) and Beta (ERβ) Engagement

Contrary to the general assumption that sulfated steroids are inactive, binding studies have indicated that this compound can interact with estrogen receptors. A study utilizing rat estrogen receptors determined an IC50 value for this compound, suggesting a direct engagement with the receptor. researchgate.netnih.gov The IC50 value, which represents the concentration of a ligand that is required for 50% inhibition of a specific biological function, points to a pharmacologically relevant binding capacity. researchgate.netnih.gov

It is important to note that the parent compound, ethinyl estradiol, exhibits high affinity for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). wikipedia.org The binding affinity of ethinyl estradiol itself can vary between the two receptor subtypes. wikipedia.org The direct binding of the sulfated form, as suggested by the rat ER study, challenges the traditional view of sulfated conjugates as being completely devoid of receptor interaction. researchgate.netnih.gov

Table 2: Receptor Binding Affinity of this compound

Compound Receptor Cell/System Type Affinity Metric Value

This table presents the in vitro binding affinity of this compound for the rat estrogen receptor, as determined by binding studies. researchgate.netnih.gov

Non-Genomic Signaling Pathways

Estrogen receptors are not only located within the nucleus where they regulate gene transcription (genomic signaling), but are also found at the cell membrane. nih.gov Activation of these membrane-associated receptors can trigger rapid, non-genomic signaling cascades. nih.gov

The rapid physiological responses observed following administration of this compound are consistent with the activation of such non-genomic pathways. researchgate.netnih.gov These effects are believed to be initiated at the cell surface and occur within a short timeframe that precludes genomic mechanisms. nih.gov One of the key downstream effects of this rapid signaling is the phosphorylation and activation of endothelial nitric oxide synthase (eNOS). nih.gov In a broader context, non-genomic estrogen signaling can involve the activation of pathways such as the PI3K/AKT and ERK cascades, which in turn can modulate various cellular functions. molbiolcell.orgucv.ve The actions of this compound that are dependent on receptor engagement but occur too rapidly for gene transcription are indicative of these non-genomic signaling mechanisms. researchgate.netnih.gov

Cellular Uptake and Transport Mechanisms in Model Systems (non-human cells, in vitro)

The movement of this compound across cell membranes is a critical determinant of its metabolic fate and biological activity. This transport is facilitated by various uptake and efflux transporters. In vitro studies using different non-human cell models have begun to elucidate the specific transporters involved.

The hepatic uptake of this compound has been shown to be an active, temperature-dependent process. researchgate.net Studies using HEK-293 cells, a human embryonic kidney cell line, transfected with specific transporters have identified several key players in the uptake of this compound. These include the organic anion transporting polypeptides OATP1B1 and OATP2B1, as well as the sodium taurocholate cotransporting polypeptide (NTCP). researchgate.net Furthermore, renal transport of this compound involves the organic anion transporters OAT3 for uptake from the blood into proximal tubule cells and OAT4 for secretion into the urine. solvobiotech.com The sterol transporter SLC51 has also been implicated in its transport. researchgate.net

For efflux, or the removal of the compound from the cell, the breast cancer resistance protein (BCRP) has been identified as a likely transporter for the biliary excretion of this compound. researchgate.net

Table 3: In Vitro Transporter Interactions of this compound in Non-Human Model Systems

Transporter Family Specific Transporter Function Cell System Kinetic Parameter (Km)
Organic Anion Transporting Polypeptide (OATP) OATP1B1 Uptake HEK-293 cells 87 nM & 141 µM
OATP2B1 Uptake HEK-293 cells 10.7 µM
Sodium Taurocholate Cotransporting Polypeptide (NTCP) NTCP Uptake HEK-293 cells 2.6 µM
Organic Anion Transporter (OAT) OAT3 Uptake (Renal) N/A N/A
OAT4 Efflux (Renal) N/A N/A

This table summarizes the transporters identified in in vitro studies to be involved in the cellular uptake and efflux of this compound in various non-human model systems. Kinetic data is provided where available. researchgate.netsolvobiotech.com

Modulation of Gene Expression and Cellular Processes in in vitro or Animal Models (without clinical interpretation)

This compound (EES) has been shown to modulate gene expression and various cellular processes in both in vitro and animal models. These studies provide insight into the molecular mechanisms of EES, independent of its role as a precursor to the more potent ethinyl estradiol (EE).

In a rat trauma-hemorrhage model, EES demonstrated rapid, non-genomic effects. Within 30 minutes of administration, EES led to a significant reduction in the activation of NF-κB and levels of apoptosis. nih.gov It also restored the phosphorylation of endothelial nitric oxide synthase (eNOS) to physiological levels while reducing the production of nitric oxide (NO) by inducible nitric oxide synthase (iNOS). nih.gov These actions are dependent on estrogen receptor (ER) engagement, as confirmed by the use of ER antagonists. nih.gov

Studies in female rats have also elucidated the impact of ethinyl estradiol (the parent compound of EES) on hepatic gene expression. Repeated treatment with EE was found to selectively induce the expression of the CYP3A9 gene by 3.3-fold, while slightly decreasing the expression of CYP3A18 and CYP3A23. nih.gov This induction of CYP3A9 is linked to an increased metabolic capacity for certain substrates. nih.gov Furthermore, research in immature ovariectomized mice treated with EE revealed temporal and dose-dependent changes in the expression of 393 hepatic genes. nih.gov These genes are associated with various cellular functions, including growth and proliferation, cytoskeletal and extracellular matrix responses, oxidative metabolism, and lipid metabolism. nih.gov

In pregnant rats, the administration of EE alone was found to decrease the hepatic expression of IκBα, a protein that inhibits the NF-κB transcription factor. mednexus.org When combined with placental ischemia-reperfusion, EE did not further alter the expression of GLUT1, TLR4, and p65, but the combination led to a more significant downregulation of IκBα. mednexus.org Other studies in rats have shown that EE can induce the expression of Nrf2 target genes like Nqo1, Gclc, and Gpx2 in the liver. frontiersin.org However, in rats with a deficiency in the Mrp2 transporter, EE administration paradoxically reduced the expression of these same Nrf2 target genes. frontiersin.org

In mouse fetal prostate mesenchymal cells, in utero exposure to EE at a high dose significantly increased the expression of Estrogen Receptor 1 (Esr1). oup.com It also tended to induce the expression of Cyp19a (aromatase) at a lower dose. oup.com

The table below summarizes the observed effects of ethinyl estradiol and its sulfate on gene and protein expression in various animal models.

Compound Model System Affected Gene/Protein Effect
This compoundRat Trauma-Hemorrhage ModelNF-κB ActivationReduced
This compoundRat Trauma-Hemorrhage ModelApoptosisReduced
This compoundRat Trauma-Hemorrhage ModelPhospho-eNOSRestored to physiological levels
This compoundRat Trauma-Hemorrhage ModeliNOS-derived NOReduced
Ethinyl EstradiolFemale RatsHepatic CYP3A9 mRNA3.3-fold induction
Ethinyl EstradiolFemale RatsHepatic CYP3A18 mRNASlightly decreased
Ethinyl EstradiolFemale RatsHepatic CYP3A23 mRNASlightly decreased
Ethinyl EstradiolImmature Ovariectomized Mice393 Hepatic GenesTemporal and dose-dependent changes
Ethinyl EstradiolPregnant RatsHepatic IκBαDecreased expression
Ethinyl EstradiolRatsHepatic Nrf2 target genes (Nqo1, Gclc, Gpx2)Induced
Ethinyl EstradiolMrp2-deficient RatsHepatic Nrf2 target genes (Nqo1, Gclc, Gpx2)Reduced
Ethinyl EstradiolMouse Fetal Prostate Mesenchymal CellsEsr1Increased expression (high dose)
Ethinyl EstradiolMouse Fetal Prostate Mesenchymal CellsCyp19a (aromatase)Tended to induce (low dose)

Comparative Biochemical Activities with Other Estrogens and Conjugates

The biochemical activities of this compound (EES) and its parent compound, ethinyl estradiol (EE), have been compared to other natural and synthetic estrogens, revealing important distinctions in their receptor binding, metabolism, and impact on hepatic protein synthesis.

Receptor Binding Affinity:

EES itself exhibits a significant binding affinity for estrogen receptors (ERs), with an IC50 value of 1.52 × 10⁻⁸ M for the rat ER. nih.gov This finding challenges the traditional view that sulfate conjugates are inactive metabolites. nih.gov The parent compound, EE, demonstrates a high affinity for both major ER isoforms, ERα and ERβ. wikipedia.org In one study, EE showed 233% and 38% of the affinity of estradiol for ERα and ERβ, respectively. wikipedia.org Another study reported 194% and 151% of estradiol's affinity for ERα and ERβ, respectively. wikipedia.org In contrast, natural estrogens like estrone (B1671321) and estriol (B74026) have a lower affinity for ERs compared to estradiol. mdpi.com For instance, estrone has a lower affinity for ERβ than estradiol. nih.gov

Hepatic Effects and Metabolism:

A key difference between EE and natural estrogens like 17β-estradiol lies in their impact on hepatic protein synthesis. nih.govresearchgate.net EE has a much more pronounced effect on the liver, leading to a greater synthesis of proteins such as sex hormone-binding globulin (SHBG). wikipedia.orgdrugbank.com This is attributed to the ethinyl group at the C17α position, which makes EE more resistant to metabolism and enhances its oral bioavailability compared to estradiol. wikipedia.orgdrugbank.com

While both natural and synthetic estrogens undergo sulfate conjugation, the metabolic handling and resulting pool of these conjugates differ. The circulating levels of estrone sulfate are approximately 200-fold higher than unconjugated estrone. In contrast, the pool of EES relative to its parent compound, EE, is considerably smaller. This suggests differences in the metabolic pathways and clearance rates of synthetic versus natural estrogen sulfates. The conversion of EES back to EE is mediated by steroid sulfatase, but the efficiency is lower than that observed for natural estrogen sulfates.

Comparative Estrogen Receptor Binding Affinities

Compound Receptor Relative Binding Affinity (Compared to Estradiol) Notes
This compoundRat Estrogen ReceptorIC50 = 1.52 × 10⁻⁸ MDemonstrates direct receptor engagement. nih.gov
Ethinyl EstradiolHuman ERα194% - 233% wikipedia.org
Ethinyl EstradiolHuman ERβ38% - 151% wikipedia.org
EstroneHuman ERβLower than Estradiol nih.gov
EstriolEstrogen ReceptorsLower than Estradiol mdpi.com

Ecological Implications and Environmental Risk Assessment Methodologies

Ecotoxicological Endpoints in Aquatic Organisms

The presence of ethinyl estradiol (B170435) and its metabolites in aquatic ecosystems has been linked to a range of ecotoxicological effects, particularly concerning the endocrine systems of aquatic organisms. mdpi.compreprints.org The primary mechanism of action is through interaction with estrogen receptors, which are highly conserved across vertebrates and even some invertebrates. nih.govacs.org

Effects on Fish Reproduction and Development

Fish are particularly sensitive to the estrogenic effects of ethinyl estradiol. nih.gov Exposure, even at environmentally relevant concentrations in the nanogram per liter range, can induce a variety of reproductive and developmental abnormalities. researchgate.neteuropa.eu

Mechanistically, ethinyl estradiol binds to estrogen receptors in fish, leading to the inappropriate activation of estrogenic pathways. oup.com This can result in:

Vitellogenin Induction: One of the most well-documented effects is the induction of vitellogenin, an egg yolk precursor protein, in male and juvenile fish. oup.comroyalsocietypublishing.org Under normal conditions, vitellogenin is only produced by females during oogenesis. Its presence in males is a clear biomarker of exposure to estrogenic compounds.

Gonadal Abnormalities: Chronic exposure can lead to altered gonadal morphology, including the development of intersex characteristics (testis-ova), where ovarian tissue is present in the testes of male fish. oup.comusgs.gov

Reproductive Impairment: Studies have shown that exposure to ethinyl estradiol can decrease reproductive success by reducing fertility, altering spawning behavior, and skewing sex ratios towards females. oup.comnih.govresearchgate.net In some cases, complete population collapse has been observed in experimental lake studies at concentrations of approximately 5–6 ng/L. europa.eu

Developmental Effects: Early life stages of fish can also be affected, with observed impacts on hatching rates and larval development. oup.com

Table 1: Effects of Ethinyl Estradiol on Fish Reproduction and Development

Species Exposure Concentration Observed Effects Reference
Japanese Medaka (Oryzias latipes) 500 ng/L Increased plasma vitellogenin (VTG) and hepatic estrogen receptor (ER) levels in both males and females; reduced rate of reproduction, female spawning frequency, and male reproductive success. oup.com
Fathead Minnow (Pimephales promelas) 5-6 ng/L Population collapse in a whole-lake experiment. europa.eu
Zebrafish (Danio rerio) 10 ng/L Decreased egg production. researchgate.net

Impacts on Invertebrate and Algal Physiology

The effects of ethinyl estradiol are not limited to fish. While generally considered less sensitive than vertebrates, invertebrates and algae also exhibit physiological responses to this synthetic estrogen.

Invertebrates: Studies on benthic invertebrates like the midge Chironomus tentans and the freshwater amphipod Hyalella azteca have shown that they can bioaccumulate ethinyl estradiol from the water. uoguelph.ca Although direct toxic effects on survival and growth are typically observed at higher concentrations, the bioaccumulation in these organisms presents a pathway for trophic transfer to their predators. uoguelph.ca Some studies have also indicated potential effects on the reproduction of certain invertebrates. europa.eu

Algae: The bioadsorption of ethinyl estradiol by various microalgae species has been documented, with removal percentages varying depending on the algal strain. mdpi.com While this can contribute to the removal of the contaminant from the water column, the physiological consequences for the algae themselves are an area of ongoing research.

Biomarkers of Exposure and Effect in Wildlife Populations

To assess the impact of ethinyl estradiol sulfate (B86663) and its parent compound in the environment, researchers rely on biomarkers of exposure and effect in non-human wildlife populations. These biomarkers provide early warning signals of potential harm before population-level effects become apparent. royalsocietypublishing.org

Vitellogenin (VTG): As mentioned previously, the induction of VTG in male and immature fish is a highly sensitive and specific biomarker for exposure to estrogenic compounds. brunel.ac.ukuvigo.es Quantitative analysis of VTG levels in fish liver or plasma is a standard method for monitoring estrogenic contamination.

Proteomic Changes: Advanced techniques like proteomics have identified other potential biomarkers. For instance, studies on the sheepshead minnow (Cyprinodon variegatus) exposed to ethinyl estradiol revealed significant changes in the abundance of various liver proteins related to egg production (e.g., Zona Pellucida proteins) and other metabolic processes. uvigo.es The upregulation of Whey acidic protein-like protein has been suggested as a novel and highly sensitive biomarker for xenoestrogen exposure. uvigo.es

Epigenetic Alterations: There is growing evidence that exposure to estrogenic endocrine disruptors like ethinyl estradiol can cause epigenetic changes, which may serve as universal biomarkers across different species. usgs.gov

Environmental Modeling of Distribution and Exposure Pathways

Understanding the fate and transport of ethinyl estradiol sulfate in the environment is crucial for assessing exposure risks. Environmental models are used to predict the distribution of this contaminant in aquatic systems.

The primary pathway for ethinyl estradiol to enter the environment is through the discharge of treated wastewater. nih.gov Although wastewater treatment plants (WWTPs) can remove a portion of the compound, low but persistent concentrations are often detected in effluents. mdpi.compreprints.org Once in the aquatic environment, ethinyl estradiol has a half-life that can range from less than a day to approximately 50 days, depending on conditions. europa.eu

Models like the GREAT-ER (Geo-referenced Regional Exposure Assessment Tool for European Rivers) have been used to estimate that a significant percentage of European water segments may exceed the predicted no-effect concentration (PNEC) for ethinyl estradiol, which is as low as 0.1 ng/L for chronic aquatic toxicity. researchgate.net These models integrate data on wastewater discharges, river flows, and the chemical's properties to predict environmental concentrations and identify areas of high risk.

Remediation and Removal Technologies for this compound Contamination in Wastewater

Given the potential ecological risks, significant research has been dedicated to developing effective technologies for removing ethinyl estradiol and its conjugates from wastewater. Conventional wastewater treatment processes are often not sufficient for complete removal. mdpi.compreprints.org Therefore, advanced treatment methods are being explored. unesp.brnih.gov

These methods include:

Adsorption: Using materials like activated carbon can effectively adsorb estrogenic compounds. unesp.br

Membrane Filtration: Technologies such as reverse osmosis and nanofiltration can physically remove these contaminants. mdpi.com

Biological Treatment: Enhanced biological processes, including the use of specific enzymes or microbial communities in sequencing batch reactors, have shown promise. agriscigroup.usresearchgate.net

Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) are a particularly promising group of technologies for the degradation of recalcitrant organic pollutants like ethinyl estradiol. mdpi.compreprints.org AOPs generate highly reactive radicals, such as hydroxyl radicals (•OH) and sulfate radicals (SO₄•⁻), which can effectively break down the complex structure of ethinyl estradiol. mdpi.compreprints.orgnih.gov

Sulfate radical-based AOPs, in particular, have gained attention due to their high efficiency, longer half-life, and effectiveness over a wide pH range. mdpi.compreprints.org These processes typically involve the activation of persulfate (PS) or peroxymonosulfate (B1194676) (PMS) using methods like UV radiation, heat, or transition metals. mdpi.compreprints.org Studies have demonstrated that sulfate radical-based systems can achieve high removal efficiencies for ethinyl estradiol in a relatively short time. mdpi.comnih.gov For example, a UV/PDS/TiO₂ system showed excellent removal efficiency for both 17β-estradiol and 17α-ethinylestradiol. nih.gov Electrochemical AOPs using anodes like boron-doped diamond have also proven effective, achieving over 99.9% removal of ethinyl estradiol. nih.gov

Table 2: Remediation Technologies for Ethinyl Estradiol

Technology Description Key Findings Reference
Activated Carbon Adsorption Adsorbent material used for tertiary treatment. Effective for estrogenic compounds, but can have high disposal costs. unesp.br
Sequencing Batch Reactor (SBR) Biological treatment process. Showed limited removal of EE2, suggesting sorption/biodegradation may be apparent rather than actual removal. researchgate.net
UV/H₂O₂ An advanced oxidation process generating hydroxyl radicals. Completely degraded remaining residues of E2 and EE2 after SBR treatment. researchgate.net
Sulfate Radical-Based AOPs AOPs generating sulfate radicals for oxidation. High removal efficiency in a shorter time compared to traditional AOPs. mdpi.com

| Electrochemical AOPs | Use of electrodes to generate reactive species. | Over 99.9% removal of EE2 achieved with a boron-doped diamond anode. | nih.gov |

Biological Treatment Technologies (e.g., Bioreactors, Microalgae, Fungi)

Biological treatment technologies offer a promising and environmentally sustainable approach to mitigating the ecological risks posed by synthetic hormones like ethinyl estradiol. These systems leverage the metabolic activity of microorganisms to degrade or transform the pollutant into less harmful substances. Research has demonstrated the efficacy of various biological systems, including specialized bioreactors, microalgae, and fungi, in removing ethinyl estradiol from aquatic environments. The degradation of this compound typically involves an initial deconjugation step to ethinyl estradiol, which is then subjected to microbial degradation. core.ac.ukresearchgate.net

Bioreactors: Membrane bioreactors (MBRs) have shown significant potential for the removal of ethinyl estradiol. d-nb.info An MBR combines a biological process, like activated sludge, with membrane filtration. This configuration allows for high concentrations of biomass and complete retention of solids, enhancing the degradation of micropollutants. Studies have shown that biodegradation is the primary mechanism for ethinyl estradiol removal in MBRs. d-nb.info For instance, a standard MBR can achieve around 70.9% removal of ethinyl estradiol, and this can be enhanced by adding powdered activated carbon (PAC), which increases removal through adsorption. core.ac.ukd-nb.info

Nitrifying bioreactors are particularly effective. The degradation of ethinyl estradiol has been strongly correlated with nitrifying activity within the sludge. researchgate.netiwaponline.com It is suggested that the enzymes involved in nitrification, such as ammonia (B1221849) monooxygenase (AMO), can co-metabolically degrade ethinyl estradiol. iwaponline.com A nitrifier enrichment culture in an MBR has demonstrated over 99% removal efficiency for ethinyl estradiol at environmentally relevant concentrations. researchgate.net

Microalgae: Microalgae have emerged as a robust tool for the remediation of water contaminated with steroid hormones. They can remove these compounds through bioadsorption, bioaccumulation, and, most significantly, biotransformation. researchgate.net Various species have been investigated for their ability to degrade ethinyl estradiol. For example, Chlorella vulgaris and Scenedesmus obliquus have demonstrated high removal efficiencies. researchgate.net One study found that the microalga Chlorella PY-ZU1 achieved a removal efficiency of up to 94% for ethinyl estradiol. arviatechnology.com The degradation process by microalgae often involves hydroxylation and the conversion of ethinyl estradiol to other metabolites, effectively reducing its estrogenic activity. researchgate.net Combined algal-bacterial cultures have also shown enhanced removal capabilities, sometimes achieving 100% removal of estrogens. nih.gov

Fungi: White-rot fungi are particularly adept at degrading a wide range of persistent organic pollutants, including ethinyl estradiol, due to their extracellular ligninolytic enzymes like laccase and manganese peroxidase (MnP). agriscigroup.usjesc.ac.cn These enzymes have a non-specific oxidative mechanism that can break down complex molecules. For example, enzymes from Trametes versicolor have been shown to effectively degrade ethinyl estradiol. researchgate.net Studies have reported that MnP from Phanerochaete chrysosporium can completely remove the estrogenic activity of ethinyl estradiol within hours. jesc.ac.cn Similarly, the fungus Fusarium proliferatum has been shown to utilize ethinyl estradiol as a carbon source, achieving 97% removal of a 25 mg/L solution in 15 days. researchgate.net

Table 1: Performance of Biological Treatment Technologies for Ethinyl Estradiol Removal

TechnologyOrganism/SystemInitial ConcentrationRemoval EfficiencyReference
Membrane Bioreactor (MBR)Nitrifier Enrichment Culture83 ng/L99% researchgate.net
Membrane Bioreactor (MBR)Standard MBRNot Specified70.9% d-nb.info
MicroalgaeChlorella PY-ZU15 mg/L94% arviatechnology.com
MicroalgaeHaematococcus pluvialisNot Specified85% researchgate.net
FungiFusarium proliferatum25 mg/L97% (in 15 days) researchgate.net
Fungi (Enzyme)Manganese Peroxidase (MnP) from P. chrysosporium10 µM>80% (in 1 h) jesc.ac.cn

Adsorption and Electrochemical Treatment Systems

Beyond biological methods, various physical and chemical technologies are being developed and optimized for the removal of ethinyl estradiol from water. Adsorption and electrochemical systems, in particular, offer high efficiency and can be applied as tertiary or advanced treatment steps.

Adsorption Systems: Adsorption is a surface phenomenon where a substance, in this case, ethinyl estradiol, accumulates on the surface of a solid adsorbent material. agriscigroup.us The effectiveness of this process depends on the properties of the adsorbent, such as surface area and chemical nature, as well as the properties of the adsorbate.

A range of materials have been investigated for their capacity to adsorb ethinyl estradiol:

Polymeric Adsorbents: Aliphatic polyamides, such as PA612 and PA12, have demonstrated high adsorption capacities for ethinyl estradiol, comparable to benchmark commercial resins, driven by Lewis acid-base interactions and hydrophobic partitioning. researchgate.net Polyacrylonitrile (PAN) beads have also been studied, with the adsorption process fitting well with the Freundlich isotherm model, suggesting a physical adsorption mechanism. agriscigroup.us

Carbon-Based Materials: Activated carbon is a widely used adsorbent due to its high surface area. iwaponline.com However, other carbon nanomaterials like carbon nanotubes have also shown high adsorption efficiency for ethinyl estradiol. researchgate.net Adsorbents derived from agricultural waste, such as hydrothermally carbonized and steam-activated palm kernel shells, have achieved removal rates of over 83%. researchgate.net Similarly, peanut shells have been shown to remove approximately 90% of ethinyl estradiol from aqueous solutions. iwaponline.com

Modified Clays (B1170129): Natural clays like montmorillonite (B579905) can be modified to become effective adsorbents. Intercalating the clay structure with cetyltrimethylammonium cation (CTA+) creates hydrophobic cavities that are highly effective at trapping ethinyl estradiol molecules, with reported adsorption capacities up to 8.8 mg/g. iwaponline.com

Electrochemical Treatment Systems: Electrochemical Advanced Oxidation Processes (eAOPs) are powerful methods for degrading persistent organic pollutants. These systems use an electric current to generate highly reactive species, primarily hydroxyl radicals, which can non-selectively oxidize and mineralize organic compounds. nih.gov

Key aspects of electrochemical treatment for ethinyl estradiol include:

Anode Material: The choice of anode material is critical to the efficiency of the process. Boron-doped diamond (BDD) anodes are highly effective due to their wide potential window and ability to generate a large amount of hydroxyl radicals. iwaponline.comnih.gov Using a BDD anode, over 99.9% removal of ethinyl estradiol can be achieved in minutes to hours, depending on the supporting electrolyte used. nih.gov

Degradation Pathway: The electrochemical process typically begins with the oxidation of the phenolic A-ring of the ethinyl estradiol molecule. This leads to the formation of various hydroxylated and halogenated transformation products, which are subsequently broken down into smaller molecules. nih.gov

Efficiency and Conditions: High removal efficiencies of over 98% have been reported for trace concentrations of ethinyl estradiol (1 µg/L) using granular glassy carbon electrodes. researchgate.netjesc.ac.cn The process is influenced by factors such as pH and applied potential, with mild alkaline conditions often favoring anodic oxidation. researchgate.net Some systems combine adsorption with electrochemical oxidation, where a specialized adsorbent first captures the pollutant, which is then destroyed by an electric current, regenerating the adsorbent in the process. arviatechnology.com

Table 2: Performance of Adsorption and Electrochemical Treatment Systems for Ethinyl Estradiol Removal

TechnologySystem/MaterialKey Finding/ResultReference
AdsorptionPolyamide (PA612)Adsorption capacity comparable to benchmark XAD4 resin. researchgate.net
AdsorptionPeanut Shells~90% removal (initial conc. 263.2 µg/L). iwaponline.com
AdsorptionCTA+ Intercalated MontmorilloniteAdsorption capacity of 8.8 mg/g. iwaponline.com
AdsorptionMagnetic MXene (Fe3O4@Ti3C2)Predicted maximum adsorption of 97.08%. nih.gov
Electrochemical OxidationBoron-Doped Diamond (BDD) Anode>99.9% removal achieved in 2-120 minutes. nih.gov
Electrochemical OxidationGranular Glassy Carbon Electrodes98% removal of trace estrogens (1 µg/L). researchgate.netjesc.ac.cn
Combined Adsorption/ElectrochemicalNyex Rosalox™ SystemCombines adsorption and electrochemical oxidation for high efficiency. arviatechnology.com

Future Directions and Emerging Research Avenues

Integration of Omics Technologies in Environmental and Mechanistic Studies

The application of "omics" technologies, such as transcriptomics and metabolomics, offers a powerful approach to unravel the specific biological impacts of ethinyl estradiol (B170435) sulfate (B86663). While most existing studies focus on the parent compound, ethinyl estradiol (EE2), the methodologies are directly transferable and essential for differentiating the effects of the sulfated conjugate. oup.comresearchgate.net

Future research should employ these high-throughput techniques to investigate the molecular responses induced by EES in various biological systems. Transcriptomic studies, which analyze changes in gene expression, can identify specific genes and signaling pathways affected by EES exposure. researchgate.netphysiology.org For example, studies on EE2 have shown alterations in the expression of genes related to vitellogenin, a biomarker for estrogenic exposure, and epigenetic modifications. oup.com Similar investigations are needed to determine if EES itself, or its transformation products, trigger unique or similar genomic fingerprints.

Metabolomics, the study of small molecule profiles, can reveal how EES alters metabolic pathways. oup.com Research on EE2 has documented changes in amino acid synthesis, as well as phospholipid and cholesterol metabolism in various species. oup.com Applying metabolomic profiling to EES exposure will help identify specific biomarkers of effect and elucidate its mechanism of action, particularly how it might differ from EE2 before potential deconjugation. frontiersin.org The integration of these omics datasets will provide a holistic view of the biological perturbations caused by EES, moving beyond simple estrogenicity assays to a more nuanced understanding of its potential risks.

Table 1: Potential Omics-Based Research Targets for Ethinyl Estradiol Sulfate (EES) based on Ethinyl Estradiol (EE2) Studies

Development of Novel Biosensors for Environmental Detection

The accurate and rapid detection of EES in environmental matrices is crucial for assessing its prevalence and fate. Future research must focus on creating novel biosensors capable of specifically identifying the sulfated form and distinguishing it from the parent compound, EE2, and other estrogens. nih.gov Current electrochemical sensors and biosensors have shown promise for detecting estrogens like 17β-estradiol and EE2, often using nanomaterials such as graphene or carbon nanotubes to enhance sensitivity. worktribe.comfrontiersin.orgmdpi.com

Emerging platforms that warrant further development for EES detection include:

Electrochemical Immunosensors: These sensors utilize specific antibodies that can recognize the unique structure of EES. nih.gov By immobilizing these antibodies on an electrode surface, often enhanced with magnetic beads or nanomaterials, they can achieve very low detection limits, suitable for environmental monitoring. nih.govresearchgate.net

Aptasensors: These sensors use aptamers—short, single-stranded DNA or RNA molecules—that bind to a specific target. frontiersin.org Developing aptamers that bind with high affinity and selectivity to EES would enable the creation of highly sensitive electrochemical or optical biosensors. frontiersin.orgencyclopedia.pub

Enzyme-Based Biosensors: These sensors employ enzymes that can interact with the target molecule. While many enzyme-based sensors for estrogens focus on the phenolic hydroxyl group, which is masked in EES, future work could explore sulfatase enzymes immobilized on an electrode. Such a sensor could measure the change in signal as EES is converted to EE2, providing a method for quantification.

The development of these technologies will move beyond laboratory-based methods, offering the potential for portable, low-cost, and real-time monitoring of EES in wastewater effluents and receiving water bodies. mdpi.comresearchgate.net

Table 2: Comparison of Novel Biosensor Technologies for Future EES Detection

Comprehensive Research into this compound Transformation Products and Their Environmental Fate

Understanding the environmental fate of EES requires a thorough investigation of its transformation products. While EES itself is considered biologically inactive, its primary environmental risk lies in its potential to deconjugate back to the highly potent EE2. researchgate.netcore.ac.uk Studies have shown that sulfate conjugates of estrogens are generally more persistent in wastewater treatment processes than their glucuronide counterparts, meaning they are more likely to be discharged into aquatic environments. researchgate.netfrontiersin.orgresearchgate.net

Future research must focus on several key areas:

Deconjugation Kinetics: Determining the rates and mechanisms of EES hydrolysis to EE2 under various environmental conditions (e.g., in river water, sediment, and soil) is critical. frontiersin.orgmdpi.com The half-life of sulfated estrogens can be significantly longer than glucuronidated forms, but the specific bacteria and enzymes (sulfatases) responsible for this transformation in different environmental compartments are not well understood. nih.govfrontiersin.org

Identification of Other Transformation Products: Beyond simple deconjugation, EES may undergo other transformations. Research on EE2 has identified various hydroxylated and dehydrogenated derivatives. nih.govmdpi.com It is essential to investigate whether EES follows similar or different degradation pathways and to characterize the estrogenic activity of any resulting products. acs.org

Sorption and Bioavailability: The fate of EES is also governed by its interaction with sediment and dissolved organic matter. Its higher water solubility compared to EE2 suggests it may be more mobile, but its sorption behavior and that of its transformation products need to be quantified to accurately predict its environmental distribution. nih.gov

This research will clarify whether EES acts merely as a temporary sink for EE2 or if it and its unique transformation products pose their own environmental challenges.

Table 3: Known Transformation Pathways of Estrogens Relevant to Future EES Research

Computational Modeling and in silico Approaches for Predicting Environmental Behavior and Biological Interactions

Computational modeling and in silico (computer-based) methods are indispensable tools for predicting the environmental behavior and potential biological interactions of chemicals like EES. These approaches can fill data gaps and guide targeted laboratory studies.

Future research should leverage modeling to:

Predict Environmental Concentrations (PECs): Models like the Pharmaceutical Assessment and Transport Evaluation (PhATE) can be adapted to estimate the concentrations of EES in surface and drinking water. nih.gov This requires accurate input parameters for EES, including its excretion rate, removal efficiency in wastewater treatment plants, and in-stream degradation rates, which are currently lacking and represent a key research need. rsc.org

Model Environmental Fate and Transport: To understand how EES moves through the environment, models must incorporate its specific physicochemical properties. oup.com Key parameters such as the octanol-water partition coefficient (log Kow), water solubility, and hydrolysis rate constants are needed. nih.govnih.gov Given that EES is more water-soluble than EE2, it is expected to be more mobile in aquatic systems, a hypothesis that requires validation through modeling and field studies. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can predict the biological activity of a chemical based on its molecular structure. While the estrogenic activity of EE2 is well-studied, QSAR could be employed to predict the binding affinity of EES and its unique transformation products to the estrogen receptor and other cellular targets. acs.orgnih.gov This would help prioritize which metabolites warrant further toxicological testing.

Table 4: Key Physicochemical Parameters for Modeling the Environmental Fate of EES

Interdisciplinary Research on Global Distribution and Long-Range Transport of Conjugated Estrogens

Assessing the full environmental scope of EES requires a shift from local or regional studies to a global, interdisciplinary perspective. The presence and distribution of estrogenic compounds in aquatic environments is a global issue, with sources ranging from municipal wastewater to agricultural runoff from livestock operations. nih.govmdpi.com However, monitoring data for conjugated estrogens, including EES, are sparse compared to their free-form counterparts. researchgate.netmdpi.com

Future research must be interdisciplinary, integrating analytical chemistry, environmental modeling, and hydrology to:

Establish Global Monitoring Programs: There is a critical need for widespread monitoring campaigns that specifically measure concentrations of conjugated estrogens like EES in diverse aquatic environments worldwide. mdpi.com Surveys in the UK have found that sulfate conjugate concentrations in sewage effluents can be five times higher than their respective free estrogens, indicating they represent a significant, and often overlooked, environmental load. researchgate.net

Investigate Long-Range Transport: Due to its higher water solubility, EES is likely more mobile and less prone to sorption to sediment than EE2. acs.org This suggests a higher potential for long-range transport in river systems and ocean currents. mdpi.com Research should investigate this potential, as it could mean that the environmental impact of EES extends far beyond the initial point of discharge.

Evaluate a "Total Estrogen Load" Approach: Environmental risk assessments should consider the combined "potential" estrogenicity, which includes both the free estrogens and the conjugated forms that can revert to active compounds. researchgate.net This requires understanding the distribution and fate of conjugates like EES to accurately model the total estrogenic burden on aquatic ecosystems. nih.gov

By focusing on these global-scale questions, the scientific community can build a more complete picture of the life cycle of synthetic estrogens and their metabolites in the environment.

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying ethinyl estradiol sulfate in pharmaceutical formulations?

  • Methodological Answer : Use reversed-phase high-performance liquid chromatography (HPLC) with UV detection, as described in USP protocols. For example, dissolve tablets in a diluent (e.g., water and internal standard solution), sonicate, filter (0.45 µm porosity), and quantify using peak response ratios . Cross-validate results with calibration curves derived from USP reference standards. Ensure linearity (R² ≥ 0.995) and precision (RSD < 2%) across triplicate runs .

Q. How should researchers prepare samples to minimize matrix interference in this compound assays?

  • Methodological Answer : Employ mechanical disintegration (vortex mixing for ≥23 minutes) followed by sonication (5 minutes) to ensure complete dissolution. Use filtration (0.45 µm) to remove particulate matter. For biological matrices, apply solid-phase extraction (SPE) with C18 cartridges to isolate this compound from proteins or lipids .

Q. What critical parameters must be controlled during dissolution testing of this compound tablets?

  • Methodological Answer : Maintain sink conditions (pH 6.8 phosphate buffer at 37°C) and paddle speed (50 rpm) per USP guidelines. Sample at intervals (e.g., 10, 20, 30 minutes) and quantify using validated HPLC methods. Ensure dissolution profiles meet acceptance criteria (Q = 80% within 30 minutes) .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data for this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) and compare degradation products using LC-MS/MS. Identify hydrolytic pathways (e.g., sulfate ester cleavage) and quantify degradation kinetics. Cross-reference findings with ICH Q1A(R2) guidelines and prior literature to isolate variables (e.g., excipient interactions, packaging materials) .

Q. What experimental strategies improve detection limits for this compound in complex biological samples?

  • Methodological Answer : Optimize mass spectrometry parameters (e.g., electrospray ionization in negative mode, m/z 367→311 transition). Apply derivatization techniques (e.g., dansyl chloride) to enhance ionization efficiency. Validate method sensitivity (LOQ ≤ 0.1 ng/mL) and specificity against endogenous interferences (e.g., estradiol metabolites) using blank matrix spikes .

Q. How should researchers design studies to investigate this compound’s interactions with hepatic enzymes?

  • Methodological Answer : Use primary human hepatocytes or microsomal fractions to assess enzyme inhibition/induction (e.g., CYP3A4, UGT1A1). Apply Michaelis-Menten kinetics to calculate Ki values. Include positive controls (e.g., ketoconazole for CYP3A4 inhibition) and validate results with siRNA knockdown or recombinant enzyme assays. Address inter-individual variability by testing multiple donor batches .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?

  • Methodological Answer : Use nonlinear regression models (e.g., four-parameter logistic curves) to estimate EC50 values. Apply ANOVA with post-hoc Tukey tests to compare groups. For longitudinal data, employ mixed-effects models to account for repeated measures. Report 95% confidence intervals and effect sizes to contextualize clinical relevance .

Methodological Validation and Reproducibility

Q. How can researchers ensure reproducibility of this compound pharmacokinetic studies across laboratories?

  • Methodological Answer : Adopt harmonized protocols (e.g., USP <1092> for dissolution, EMA guidelines for bioanalytical validation). Share raw data (chromatograms, pharmacokinetic parameters) via repositories like Figshare. Perform inter-laboratory comparisons using blinded samples and standardized reference materials .

Q. What steps mitigate bias in this compound clinical trial meta-analyses?

  • Methodological Answer : Follow PRISMA guidelines for systematic reviews. Use risk-of-bias tools (e.g., Cochrane RoB 2.0) to assess individual studies. Perform sensitivity analyses by excluding outliers or low-quality trials. Pre-register protocols on platforms like PROSPERO to limit publication bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.